molecular formula C8H8ClNO2 B13911768 Methyl 3-chloro-5-methylpicolinate

Methyl 3-chloro-5-methylpicolinate

Cat. No.: B13911768
M. Wt: 185.61 g/mol
InChI Key: XPGLUBNEWVJOHO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methylpicolinate: is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom and a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-5-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-methylpicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation: 3-chloro-5-methylpicolinic acid.

    Reduction: 3-chloro-5-methylpicolinyl alcohol.

Scientific Research Applications

Chemistry: Methyl 3-chloro-5-methylpicolinate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of picolinic acid derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, including herbicides and insecticides.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-methylpicolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Methyl 3-methylpicolinate: Lacks the chlorine atom, resulting in different reactivity and applications.

    Methyl 3-chloropicolinate: Similar structure but without the additional methyl group, affecting its chemical properties.

    Methyl 5-methylpicolinate: The position of the methyl group is different, leading to variations in reactivity.

Uniqueness: Methyl 3-chloro-5-methylpicolinate is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

methyl 3-chloro-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3

InChI Key

XPGLUBNEWVJOHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)Cl

Origin of Product

United States

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